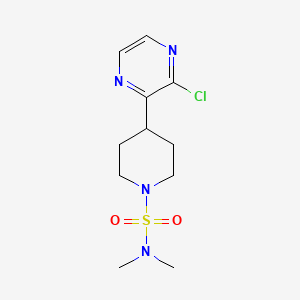![molecular formula C10H11F2NO B1401108 3-[(2,5-Difluorophenyl)methoxy]azetidine CAS No. 1121599-08-3](/img/structure/B1401108.png)
3-[(2,5-Difluorophenyl)methoxy]azetidine
Overview
Description
“3-[(2,5-Difluorophenyl)methoxy]azetidine” is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol12.
Synthesis Analysis
The synthesis of similar compounds has been reported via Claisen-Schmidt condensation under basic conditions3. However, specific synthesis methods for “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “3-[(2,5-Difluorophenyl)methoxy]azetidine” consists of a azetidine ring attached to a 2,5-difluorophenyl group via a methoxy bridge12.
Chemical Reactions Analysis
Specific chemical reactions involving “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.Scientific Research Applications
Anticancer Potential
A study by Parmar et al. (2021) explored the design and synthesis of thiourea compounds bearing an azetidine moiety, similar to 3-[(2,5-Difluorophenyl)methoxy]azetidine, for their anticancer properties. The compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. Molecular docking studies confirmed their potential as VEGFR-2 inhibitors, suggesting promising anticancer capabilities through VEGFR-2 inhibition (Parmar et al., 2021).
Antioxidant Activity
Nagavolu et al. (2017) synthesized Schiff bases and azetidines derived from phenyl urea derivatives and evaluated their in-vitro antioxidant potentials. These synthesized compounds displayed moderate to significant antioxidant effects, indicating their medicinal and chemical significance (Nagavolu et al., 2017).
GABA Uptake Inhibition
Faust et al. (2010) investigated azetidine derivatives, including those similar to 3-[(2,5-Difluorophenyl)methoxy]azetidine, for their potency as GABA-uptake inhibitors. The study comprised derivatives substituted in 2- and 3-positions, revealing that certain azetidine derivatives exhibited high potency at GAT-1 and GAT-3 transporters, indicating potential therapeutic applications in neurological disorders (Faust et al., 2010).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, closely related to 3-[(2,5-Difluorophenyl)methoxy]azetidine. These compounds showed potent antiproliferative effects, disrupted microtubular structures in cancer cells, and caused G2/M arrest and apoptosis. This implies their potential as antitumor agents targeting tubulin (Greene et al., 2016).
Antiviral Activities
Kumar et al. (1994) synthesized and evaluated a class of compounds including azetidine derivatives for their potential as anti-AIDS drugs. These compounds, designed as prodrugs to FLT, exhibited significant anti-HIV-1 activities, suggesting their potential use in AIDS treatment (Kumar et al., 1994).
Safety And Hazards
Specific safety and hazard information for “3-[(2,5-Difluorophenyl)methoxy]azetidine” is not readily available in the searched resources.
Future Directions
The future directions for “3-[(2,5-Difluorophenyl)methoxy]azetidine” are not readily available in the searched resources.
Please note that this is a high-level analysis and for a more detailed study, it is recommended to refer to specific scientific literature and resources. Also, always follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-2-10(12)7(3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFARRUZPCTNFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Difluorophenyl)methoxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



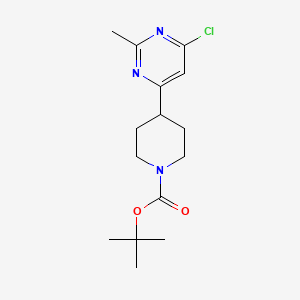
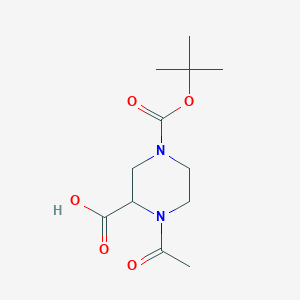
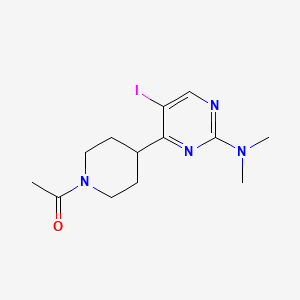
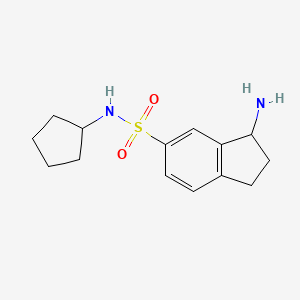
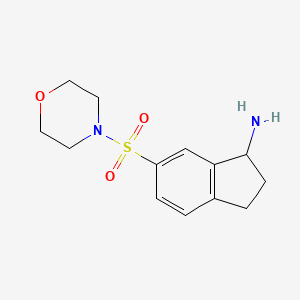
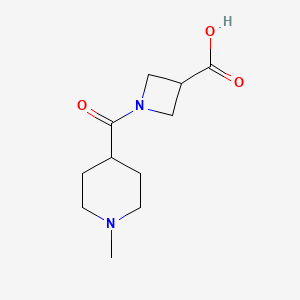
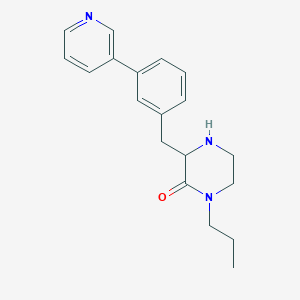
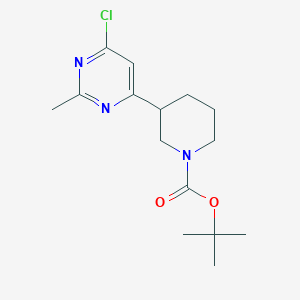
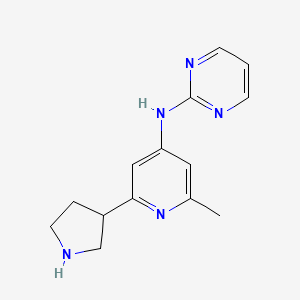
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
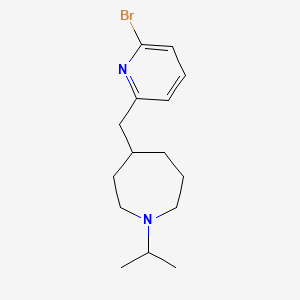
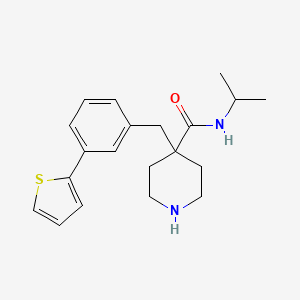
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
